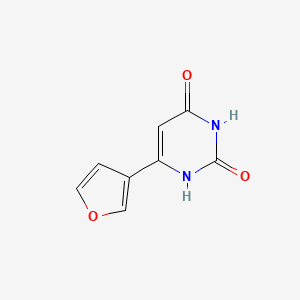

6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 2098088-08-3

Cat. No.: VC3148229

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098088-08-3 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 6-(furan-3-yl)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H6N2O3/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |

| Standard InChI Key | KMNXCJOBNDRDSQ-UHFFFAOYSA-N |

| SMILES | C1=COC=C1C2=CC(=O)NC(=O)N2 |

| Canonical SMILES | C1=COC=C1C2=CC(=O)NC(=O)N2 |

Introduction

Structural Characteristics and Properties

Chemical Structure and Nomenclature

6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine-2,4-dione core (similar to uracil) with a furan ring attached at position 6. The pyrimidine ring includes two nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4. The furan substituent is connected through its 3-position to the 6-position of the pyrimidine ring, creating a distinctive molecular architecture that influences its chemical behavior and biological activity .

The nomenclature follows standard IUPAC conventions, with the parent pyrimidine-2,4(1H,3H)-dione structure identified first, followed by the position and nature of the substituent. The 1H,3H designation indicates that hydrogen atoms are present at positions 1 and 3 of the pyrimidine ring, which are typically sites involved in hydrogen bonding interactions .

Physical and Chemical Properties

The physical and chemical properties of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione can be inferred from structurally similar compounds. Based on related furan-containing pyrimidine derivatives, this compound likely appears as a crystalline solid with a pale yellow to light brown color . The melting point is estimated to be in the range of 140-160°C, based on data from related furyl-pyrimidine compounds such as 7-(Furan-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which has a melting point of 136-140°C .

The compound is expected to demonstrate moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, with limited solubility in water. The heterocyclic nature of both the pyrimidine and furan rings contributes to potential π-π stacking interactions in solution and solid state .

Table 1: Predicted Physical Properties of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione

Structural Comparison with Related Compounds

6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione shares structural similarities with several bioactive compounds. The pyrimidine-2,4-dione core is identical to that found in uracil, a nucleobase in RNA, suggesting potential interactions with nucleic acid-related enzymes . The addition of the furan-3-yl group at position 6 differentiates it from natural nucleobases and creates a unique electronic and steric environment.

Compared to other furyl-pyrimidines such as 7-(Furan-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione described in the literature, the target compound has a simpler structure with fewer fused rings . The positioning of the furan at the 3-position rather than the 2-position (as in many reported derivatives) alters the electronic distribution and potential hydrogen bonding capabilities.

The compound also bears structural resemblance to furo[2,3-d]pyrimidine derivatives, though it lacks the fused ring system. This structural distinction is significant as fused heterocyclic systems often demonstrate different pharmacokinetic and pharmacodynamic properties compared to their non-fused counterparts .

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione can be approached through several established routes derived from similar pyrimidine derivatives. One potential synthetic pathway involves the condensation reaction between urea and an appropriate β-ketoesters containing the furan-3-yl group .

A traditional approach might follow the Biginelli-type reaction methodology, which has been successfully employed for synthesizing various pyrimidine derivatives. This would involve a three-component condensation of urea, an aldehyde (3-furaldehyde), and a β-ketoester in the presence of an acid catalyst . The key challenges in this approach would be controlling regioselectivity and optimizing reaction conditions to favor the desired product.

Another potential route involves the direct C-6 functionalization of preformed pyrimidine-2,4(1H,3H)-dione through cross-coupling reactions. Palladium-catalyzed Suzuki or Stille coupling between 6-halopyrimidine-2,4(1H,3H)-dione and appropriate furan-3-boronic acid or stannane derivatives could provide access to the target compound .

Green Chemistry Considerations

Developing environmentally friendly synthetic routes for 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione aligns with modern green chemistry principles. Several approaches have been reported for related compounds that could be adapted.

One promising green chemistry approach involves conducting the multicomponent reaction in water as the reaction medium. This has been successfully demonstrated for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones through a Biginelli-type reaction using ceric ammonium nitrate (CAN) as a catalyst . The reactions proceeded efficiently, yielding the desired products in excellent yields while using water as an environmentally benign solvent.

Table 2: Potential Synthetic Routes for 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione

| Synthetic Approach | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Biginelli-type reaction | Urea, 3-furaldehyde, β-ketoester, acid catalyst | Reflux, 3-8 hours | Well-established methodology | Potential side products |

| Cross-coupling reaction | 6-halopyrimidine-2,4-dione, furan-3-boronic acid, Pd catalyst | 60-80°C, 4-12 hours | Direct C-C bond formation | Requires pre-functionalized starting materials |

| Multicomponent reaction | Isocyanide, barbituric acid, 3-furaldehyde | RT to 60°C, "shaken not stirred" | One-pot procedure, high atom economy | May require optimization |

| Microwave-assisted synthesis | Urea, 3-furaldehyde, appropriate β-diketo compound | MW irradiation, 100-150°C, 10-30 min | Rapid reaction time, high yields | Requires specialized equipment |

Biological Activity and Pharmacological Properties

Structure-Activity Relationship

The biological activity of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione can be inferred from structure-activity relationship (SAR) studies of related compounds. The pyrimidine-2,4-dione scaffold is present in numerous bioactive molecules, including approved drugs and clinical candidates, suggesting potential pharmacological relevance for this compound .

The furan-3-yl substituent at position 6 likely contributes significantly to the compound's biological profile. Furan rings are known to serve as bioisosteres for phenyl groups or other aromatic systems in medicinal chemistry, potentially providing improved metabolic stability or binding affinity to specific targets . The 3-position connectivity (rather than the more common 2-position) creates a unique electronic distribution and spatial arrangement that may affect receptor interactions differently than furan-2-yl analogs.

Studies on related compounds, such as 7-(Furan-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have demonstrated that furyl-substituted pyrimidines can exhibit significant biological activities, suggesting that 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione may possess similar properties .

Toxicological Considerations

The presence of the furan ring warrants particular attention from a toxicological perspective. Furan-containing compounds can potentially undergo metabolic activation to reactive intermediates, particularly through oxidation of the furan ring to form reactive epoxides or dialdehyde species . These metabolites can react with nucleophilic centers in biomolecules, potentially leading to toxicity.

Comprehensive toxicological assessment would require in vitro and in vivo studies examining acute and chronic toxicity, genotoxicity, carcinogenicity, and specific organ toxicities, particularly focusing on hepatotoxicity given the potential for metabolic activation of the furan moiety.

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione would typically employ various spectroscopic techniques. Based on data from related compounds, the following spectroscopic properties can be anticipated:

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the pyrimidine and furan ring systems. The 1H NMR spectrum would likely show signals for the N-H protons at positions 1 and 3 of the pyrimidine ring, appearing as broad singlets in the range of 10-12 ppm. The C-5 proton of the pyrimidine ring would appear as a singlet in the aromatic region. The furan ring would contribute three signals in the aromatic region, corresponding to protons at positions 2, 4, and 5 of the furan ring .

The 13C NMR spectrum would display signals for carbonyl carbons at positions 2 and 4 of the pyrimidine ring in the range of 160-165 ppm. The carbon atoms of the pyrimidine and furan rings would appear in the range of 100-150 ppm, with specific chemical shifts influenced by the electronic effects of adjacent atoms .

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the N-H stretching vibrations (3200-3400 cm-1), carbonyl stretching vibrations (1660-1710 cm-1), and C=C stretching vibrations of both the pyrimidine and furan rings (1500-1600 cm-1) .

Chromatographic Methods

Chromatographic techniques provide essential tools for the purification and analysis of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione. High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for both analytical and preparative purposes. Based on the properties of related compounds, a reversed-phase C18 column with a gradient mobile phase system involving water and acetonitrile or methanol, potentially with acid modifiers like formic acid or trifluoroacetic acid, would be appropriate .

Thin-Layer Chromatography (TLC) could serve as a rapid analytical method using silica gel plates and appropriate solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol mixtures. Visualization could be achieved using UV light at 254 nm, taking advantage of the compound's conjugated ring systems .

Gas Chromatography coupled with Mass Spectrometry (GC-MS) might be applicable if the compound demonstrates sufficient volatility and thermal stability, although derivatization might be necessary due to the presence of N-H groups.

Applications and Future Perspectives

Emerging Research Trends

Current research trends relevant to 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione include the growing interest in heterocyclic chemistry for developing targeted therapeutic agents. The pyrimidine-2,4-dione scaffold has gained attention for its versatility in medicinal chemistry, with researchers exploring various substitution patterns to modulate biological activity and pharmacokinetic properties .

The integration of computational methods with experimental approaches represents another significant trend. Molecular modeling and virtual screening techniques could help predict the binding modes of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione with potential biological targets, guiding further structural modifications to enhance activity or selectivity .

Sustainable chemistry approaches are increasingly being applied to the synthesis of heterocyclic compounds. The development of environmentally friendly synthetic routes for 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione, utilizing green solvents, catalytic processes, and renewable starting materials, aligns with this important trend .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume